![molecular formula C17H16N2O3 B2792765 N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-29-4](/img/structure/B2792765.png)
N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, also known as EFP, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. EFP belongs to the class of furo[3,2-b]pyridines, which have been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Scientific Research Applications
Synthesis and Potential Medical Applications
- Researchers have been actively synthesizing various derivatives of similar compounds, exploring their potential in medical applications. For instance, novel molecules like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate have been synthesized as potential anti-inflammatory agents, highlighting the interest in this class of compounds for therapeutic use (Moloney, 2001).
- Similarly, compounds like 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides, which bear structural resemblance, have demonstrated significant antibacterial and antifungal activities, comparable to standard drugs (Zhuravel et al., 2005).
Pharmacological Activity
- Other research focuses on the pharmacological activity of similar compounds. For example, a study on Schiff's bases and 2-azetidinones of isonocotinyl hydrazone revealed their potential as antidepressant and nootropic agents, suggesting a wide range of CNS-related applications (Thomas et al., 2016).
Cytotoxicity and Anticancer Potential
- Research into the cytotoxicity of compounds structurally related to N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is also noteworthy. Studies on 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, for instance, have investigated their in vitro cytotoxic activity against cancer cells, offering insights into potential anticancer applications (Hassan et al., 2014).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-3-21-14-7-5-4-6-12(14)19-17(20)16-10-13-15(22-16)9-8-11(2)18-13/h4-10H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKRJBJYEIDDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(O2)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

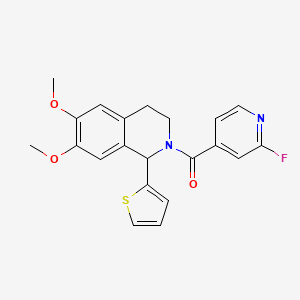
![2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid](/img/structure/B2792683.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(4-methoxyphenyl)urea](/img/structure/B2792685.png)
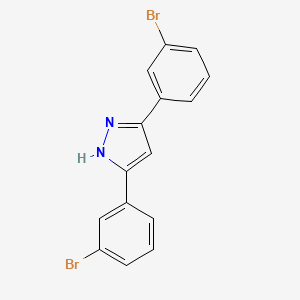
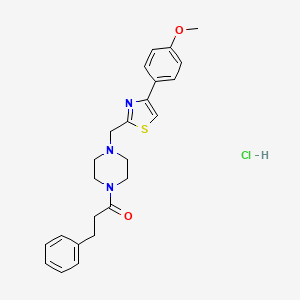
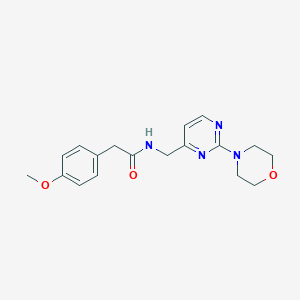

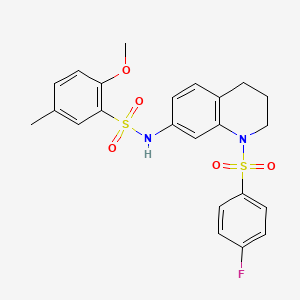
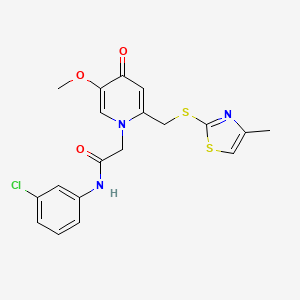


![(4-Chloro-2-methylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidi n-4-yl]amine](/img/structure/B2792703.png)
![6-Cyclopropyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2792705.png)